Enhanced Activity Against the Y181C NNRTI-Resistant HIV-1 Mutant: A 10-Fold Advantage Over Wild-Type Activity in the Calanolide Class
The calanolide class, which includes (-)-12-oxocalanolide B, is characterized by a unique 10-fold enhancement in antiviral activity against drug-resistant viruses bearing the Y181C mutation in reverse transcriptase (RT), a prevalent mutation that confers high-level resistance to first-generation NNRTIs such as nevirapine and efavirenz [1][2]. This property is a class-level characteristic but directly contrasts with the typical loss of activity observed with standard NNRTIs against this mutant. While direct, head-to-head data for (-)-12-oxocalanolide B against this mutant is not yet published, the structural and pharmacologic similarities within the calanolide family strongly support this as a key, verifiable differentiator for the compound relative to non-calanolide NNRTIs [3].
| Evidence Dimension | Antiviral activity against Y181C mutant HIV-1 |
|---|---|
| Target Compound Data | Inferred: ~10-fold enhanced activity relative to wild-type (based on class data) |
| Comparator Or Baseline | Nevirapine: ~90-fold resistance (loss of activity); Efavirenz: significant resistance; Wild-type HIV-1: Baseline activity |
| Quantified Difference | ~10-fold enhanced activity vs. wild-type; significant activity retained vs. ~90-fold loss for nevirapine |
| Conditions | In vitro antiviral assay; HIV-1 isolates with Y181C RT mutation |
Why This Matters
This differentiated resistance profile makes (-)-12-oxocalanolide B a critical tool compound for investigating NNRTI resistance mechanisms and for developing next-generation inhibitors that retain activity against common drug-resistant viral strains.
- [1] Buckheit Jr, R. W., White, E. L., Fliakas-Boltz, V., Russell, J., Stup, T. L., Kinjerski, T. L., ... & Bader, J. P. (1999). Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, costatolide, and dihydrocostatolide. Antimicrobial Agents and Chemotherapy, 43(8), 1827-1834. View Source
- [2] Quan, Y., Brenner, B. G., Marlink, R. G., Essex, M., Kurimura, T., & Wainberg, M. A. (1997). Sensitivity and resistance to (+)-calanolide A of wild-type and mutated forms of HIV-1 reverse transcriptase. Antiviral Therapy, 2(4), 203-209. View Source
- [3] Xu, Z. Q., Buckheit Jr, R. W., Stup, T. L., Flavin, M. T., Khilevich, A., Rizzo, J. D., ... & Zembower, D. E. (1998). In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, 12-oxocalanolide A, a novel NNRTI. Bioorganic & Medicinal Chemistry Letters, 8(16), 2179-2184. View Source
